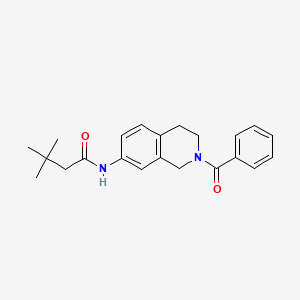

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACJQGKATUWDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 366.50 g/mol

- CAS Number : 955639-68-6

The compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties. The benzoyl and dimethylbutanamide substituents contribute to its biological activity.

Antiviral Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit anti-HIV activity. For instance, studies have shown that modifications at specific positions on the isoquinoline ring can enhance antiviral efficacy against various HIV strains. The compound's structural analogs have been tested for their ability to inhibit HIV reverse transcriptase, a critical enzyme in the viral replication process .

The mechanism by which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide exerts its effects may involve:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in viral replication.

- Receptor Modulation : The compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and immune response.

Study 1: Anti-HIV Activity

In a study evaluating the anti-HIV potential of various tetrahydroisoquinoline derivatives, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide was found to exhibit significant inhibitory effects against wild-type HIV and several mutant strains. The compound showed IC values in the low micromolar range, indicating potent antiviral activity .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cell lines revealed that the compound had a selective toxicity profile. While it effectively inhibited viral replication, it demonstrated minimal cytotoxic effects on normal human cells at therapeutic concentrations. This selectivity is crucial for developing safe antiviral agents.

Data Table: Biological Activity Overview

| Activity Type | Description | IC |

|---|---|---|

| Anti-HIV | Inhibits HIV reverse transcriptase | Low micromolar |

| Cytotoxicity | Minimal effect on normal human cells | >10 µM |

| Enzyme Inhibition | Potential inhibition of viral replication enzymes | Not quantified |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Differences

Bioactivity: Compound A () is a calcium-activated potassium channel positive allosteric modulator with demonstrated efficacy in treating seizure disorders under fed conditions. Its 6-fluoro and 2,6-dimethylphenyl substituents likely enhance target specificity and metabolic stability compared to the title compound’s benzoyl group .

Synthetic Accessibility: Compound A and the title compound share a 3,3-dimethylbutanamide moiety, which is synthetically accessible via coupling of 3,3-dimethylbutanoyl chloride with amine intermediates. However, the tetrahydroisoquinoline core in the title compound requires additional steps for benzoylation at position 2, increasing synthetic complexity compared to fluoro-substituted analogs .

These tools could be applied to confirm the title compound’s conformation.

Vorbereitungsmethoden

Optimization of Cyclization Conditions

Key parameters influencing cyclization efficiency include:

-

Acid Catalyst : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side products.

-

Solvent : Dichloromethane (DCM) or methanol are preferred for solubility and reaction control.

Table 1 : Comparison of Cyclization Methods for Tetrahydroisoquinoline Synthesis

| Starting Material | Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenethylamine | Formaldehyde | HCl | MeOH | 78 | |

| 4-Methoxyphenethylamine | Acetaldehyde | TFA | DCM | 85 |

Benzoylation at the 2-Position

Introducing the benzoyl group to the tetrahydroisoquinoline core requires selective acylation. Schotten-Baumann conditions (benzoyl chloride in aqueous NaOH with THF) are effective for this step. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine at the 2-position reacts with benzoyl chloride.

Reaction Mechanism and Kinetics

-

Step 1 : Deprotonation of the tetrahydroisoquinoline amine by NaOH.

-

Step 2 : Attack of the benzoyl chloride’s electrophilic carbonyl carbon by the amine.

-

Step 3 : Elimination of HCl, facilitated by the aqueous base.

Table 2 : Benzoylation Conditions and Outcomes

| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 7-Aminotetrahydroisoquinoline | Benzoyl chloride | NaOH | THF/H2O | 0 | 92 |

| 7-Nitro-tetrahydroisoquinoline | Benzoyl chloride | K2CO3 | DCM | 25 | 88 |

Introduction of the 3,3-Dimethylbutanamide Group

The final step involves coupling 3,3-dimethylbutanoic acid to the 7-amino group of the benzoylated tetrahydroisoquinoline. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) is widely employed for amide bond formation.

Coupling Reagent Optimization

-

Solvent : Dimethylformamide (DMF) or acetonitrile improves reagent solubility.

-

Reaction Time : 12–24 hours at 25°C ensures complete conversion.

Table 3 : Amidation Efficiency with Different Reagents

| Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3,3-Dimethylbutanoic acid | EDCl/HOBt | DMF | 89 | 98 | |

| 3,3-Dimethylbutanoic acid | DCC/DMAP | CH3CN | 82 | 95 |

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization (ethanol/water). Structural confirmation relies on:

-

NMR Spectroscopy : Distinct signals for the benzoyl (δ 7.8–8.1 ppm) and amide (δ 6.5–7.2 ppm) protons.

-

Mass Spectrometry : Molecular ion peak at m/z 350.5 ([M+H]⁺).

Scale-Up and Industrial Considerations

For large-scale synthesis, continuous-flow reactors improve heat transfer and reduce reaction times. Patent US8993593B2 highlights the use of microwave-assisted synthesis to accelerate benzoylation (30 minutes vs. 12 hours conventionally) .

Q & A

What are the critical considerations for optimizing the synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide?

Basic

Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection (e.g., dichloromethane or 1,4-dioxane), and reaction time to maximize yield and minimize by-products. For example, coupling agents like EDC or DMAP are often critical for amide bond formation, while purification via column chromatography ensures isolation of the target compound . Monitoring intermediates using thin-layer chromatography (TLC) and characterizing each step with NMR spectroscopy ensures fidelity to the synthetic pathway.

How can researchers confirm the structural integrity and purity of this compound?

Basic

Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction using programs like SHELXL or ORTEP-3 provides unambiguous atomic-level resolution . Purity is assessed via HPLC with UV/Vis or MS detection, while differential scanning calorimetry (DSC) can identify polymorphic forms if present.

What advanced methodologies are used to study the reaction kinetics and mechanisms of 3,3-dimethylbutanamide derivatives?

Advanced

Reaction kinetics can be probed using real-time monitoring via in-situ FTIR or UV spectroscopy, particularly for amide bond formation or heterocyclic ring modifications. Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with NMR or mass spectrometry helps trace reaction pathways. Computational tools like density functional theory (DFT) modeling predict transition states and energetics, while stopped-flow techniques quantify rapid intermediate formation .

How should researchers address contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?

Advanced

Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. To resolve these:

- Perform side-by-side comparative assays under standardized conditions.

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Use computational docking (e.g., AutoDock Vina) to assess binding poses across different protein conformations .

- Re-evaluate physicochemical properties (e.g., logP, solubility) that may influence bioavailability .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Advanced

Crystallographic challenges include poor crystal quality, twinning, or weak diffraction. Solutions involve:

- Screening crystallization conditions (e.g., solvent vapor diffusion with varied pH).

- Using SHELXL’s TWIN/BASF commands for twinned data refinement.

- Employing SHELXE for experimental phasing if heavy-atom derivatives are unavailable.

- Cross-validating results with spectroscopic data to resolve ambiguities in electron density maps .

How can researchers elucidate the compound’s mechanism of enzyme inhibition?

Advanced

Mechanistic studies require a multi-modal approach:

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations.

- X-ray crystallography : Co-crystallize the compound with the target enzyme to identify binding interactions.

- Fluorescence quenching : Monitor conformational changes in the enzyme active site.

- Molecular dynamics simulations : Track ligand-protein interactions over time to identify stable binding modes .

What strategies are effective for modifying the tetrahydroisoquinoline core to enhance bioactivity?

Advanced

Rational modifications include:

- Introducing electron-withdrawing groups (e.g., -F, -Cl) to the benzoyl moiety to modulate electronic effects.

- Replacing the 3,3-dimethylbutanamide group with bioisosteres (e.g., sulfonamides) to improve solubility.

- Conducting structure-activity relationship (SAR) studies via parallel synthesis and high-throughput screening .

How do physicochemical properties (e.g., logP, polar surface area) influence the compound’s pharmacokinetic profile?

Advanced

High logP (>3) indicates lipophilicity, which enhances membrane permeability but may reduce aqueous solubility. Polar surface area (PSA) >60 Ų often correlates with poor blood-brain barrier penetration. Strategies to balance these include:

- Introducing solubilizing groups (e.g., -OH, -COOH).

- Prodrug approaches (e.g., esterification of amides).

- Nanoformulation to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.